3-(Difluoromethyl)-4-(piperidin-1-yl)aniline 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435963
InChI: InChI=1S/C12H16F2N2/c13-12(14)10-8-9(15)4-5-11(10)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,15H2
SMILES: C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)F
Molecular Formula: C12H16F2N2
Molecular Weight: 226.27 g/mol

3-(Difluoromethyl)-4-(piperidin-1-yl)aniline

CAS No.:

Cat. No.: VC13435963

Molecular Formula: C12H16F2N2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-4-(piperidin-1-yl)aniline -

Specification

Molecular Formula C12H16F2N2
Molecular Weight 226.27 g/mol
IUPAC Name 3-(difluoromethyl)-4-piperidin-1-ylaniline
Standard InChI InChI=1S/C12H16F2N2/c13-12(14)10-8-9(15)4-5-11(10)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,15H2
Standard InChI Key CMPMLUCVNLWFPS-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)F
Canonical SMILES C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)F

Introduction

3-(Difluoromethyl)-4-(piperidin-1-yl)aniline is a complex organic compound classified as a substituted aniline, specifically an aromatic amine. It features a unique structural arrangement that includes a difluoromethyl group and a piperidine ring attached to an aniline backbone. This compound is of interest in both synthetic and applied chemistry due to its potential applications in medicinal chemistry and other fields.

Synthesis of 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline

The synthesis of this compound typically involves several key steps, often utilizing advanced techniques such as continuous flow reactors to enhance efficiency and scalability. These methods allow for better control over reaction parameters, leading to higher yields and purity.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate starting materials, such as difluoromethylated precursors and piperidine derivatives.

  • Coupling Reactions: The difluoromethyl group and the piperidine ring are attached to the aniline backbone through various coupling reactions, which may involve palladium or copper catalysts.

  • Purification: The final product is purified using techniques like column chromatography to achieve high purity.

Spectroscopic Analysis

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are crucial for characterizing the molecular structure of 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline. These methods provide detailed information about the compound's molecular structure, including bond lengths and angles, which are essential for understanding its reactivity and interactions with biological systems.

Spectroscopic Techniques

TechniqueInformation Provided
NMRDetailed structural information about the molecule, including proton and carbon environments
IRFunctional group identification and molecular vibrations
MSMolecular weight and fragmentation patterns

Chemical Reactions and Applications

3-(Difluoromethyl)-4-(piperidin-1-yl)aniline can undergo various chemical reactions, making it a versatile building block in organic synthesis. Its applications span across medicinal chemistry, where it may interact with specific biological targets such as enzymes or receptors.

Potential Applications

  • Medicinal Chemistry: The compound's unique structure makes it a candidate for developing novel pharmaceuticals targeting specific diseases.

  • Biological Interactions: It may interact with enzymes or receptors, influencing biological pathways.

Research Findings and Future Directions

Research on 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline is ongoing, with a focus on exploring its therapeutic potential. The compound's ability to interact with biological systems suggests it could be useful in developing treatments for various conditions.

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